Resolvin D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

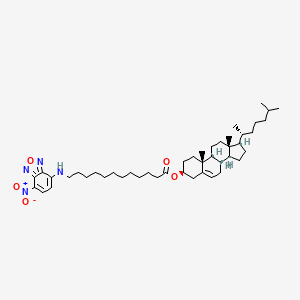

Resolvin D3 (RvD3) is a mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in reducing arthritic inflammation . It is dysregulated in arthritis and reduces arthritic inflammation .

Synthesis Analysis

Resolvin D3 was synthesized by the Suzuki–Miyaura cross-coupling reaction of C1–C8 borane with C9–C22 iodoolefin as the key reaction. The latter intermediate was obtained by the sequential Wittig reactions of C9–C13 phosphonium salt with C14–C19 aldehyde and then C9–C19 aldehyde with propyltriphenylphosphonium bromide .Molecular Structure Analysis

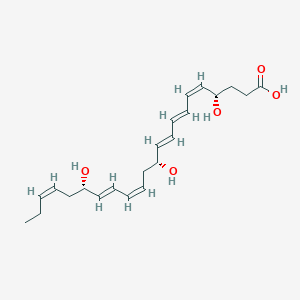

The molecular structure of Resolvin D3 is derived from the 22-carbon PUFA, DHA (i.e. 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid) .Chemical Reactions Analysis

The key reaction in the synthesis of Resolvin D3 is the Suzuki–Miyaura cross-coupling reaction of C1–C8 borane with C9–C22 iodoolefin. The latter intermediate was obtained by the sequential Wittig reactions of C9–C13 phosphonium salt with C14–C19 aldehyde and then C9–C19 aldehyde with propyltriphenylphosphonium bromide .Physical And Chemical Properties Analysis

Resolvin D3 has a molecular weight of 376.5 and a molecular formula of C22H32O5. It appears as a colorless to light yellow liquid .科学的研究の応用

1. Neuroprotection and Recovery in Spinal Cord Injury Resolvin D3 (RvD3) has been found to promote inflammatory resolution, neuroprotection, and functional recovery after spinal cord injury (SCI) . It has been shown to decrease the production of inflammatory mediators and nitric oxide in cells . Furthermore, treatment with RvD3 improved locomotor recovery and reduced thermal hyperalgesia in SCI mice compared with vehicle treatment .

Anti-Inflammatory Effects

RvD3, a product of docosahexaenoic acid (DHA), is known to suppress the inflammatory response . In a mouse model of SCI, RvD3-treated mice exhibited reduced expression of inflammatory cytokines and chemokines .

Promotion of Angiogenesis

RvD3 has been found to promote an angiogenic effect in the human brain endothelial cell line . This suggests that it may play a role in promoting the formation of new blood vessels, which is crucial for wound healing and recovery from injuries.

Improvement of Insulin Signaling

Research suggests that Resolvin D3 can alleviate insulin resistance in skeletal muscle and hepatic steatosis via AMPK/autophagy signaling . This suggests that it could provide an effective and safe therapeutic approach for treating metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) .

5. Co-Administration with Peripheral Nerve-Derived Stem Cell Spheroids A study investigated the potential of co-administering Resolvin D1 (RvD1), known for its anti-inflammatory and neuroprotective properties, with peripheral nerve-derived stem cell (PNSC) spheroids . The combined therapy of RvD1 and PNSC spheroids outperformed monotherapies, exhibiting enhanced neuronal regeneration and anti-inflammatory effects .

6. Potential Therapeutic Strategy for Spinal Cord Injury Intrathecal injection of RvD3 represents a promising therapeutic strategy to promote inflammatory resolution, neuroprotection, and neurological functional recovery following SCI .

作用機序

特性

IUPAC Name |

(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTJOLCUKWLTIC-UZAFJXHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345702 |

Source

|

| Record name | Resolvin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916888-47-6 |

Source

|

| Record name | Resolvin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)